N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the condensation of hydrazinopyrimidines with acetylacetone or similar reagents. For instance, the condensation of hydrazinopyrimidines with acetylacetone yields the target 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may interact with enzymes or receptors in the parasite, leading to inhibition of essential biological processes . Molecular docking studies have shown that the compound can fit into active sites of target proteins, characterized by lower binding free energy .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A related compound with similar structural features but lacking the pyrimidine ring.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidines: Compounds with similar pyrazole and pyrimidine moieties but different substituents.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different functional groups.
Uniqueness
N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of both a cyclobutyl group and a pyrazole moiety on the pyrimidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17N5 |
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Molecular Weight |
243.31 g/mol |
IUPAC Name |
N-cyclobutyl-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H17N5/c1-9-6-10(2)18(17-9)13-7-12(14-8-15-13)16-11-4-3-5-11/h6-8,11H,3-5H2,1-2H3,(H,14,15,16) |
InChI Key |
YLUNAQSEOLFMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC3CCC3)C |
Origin of Product |
United States |
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